molecular formula C31H29N3O2S B419032 3-Amino-N-mesityl-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 443740-47-4

3-Amino-N-mesityl-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B419032
CAS No.: 443740-47-4
M. Wt: 507.6g/mol
InChI Key: WBIAZJBHCROGNM-UHFFFAOYSA-N
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Description

3-Amino-N-mesityl-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as amino, mesityl, methoxyphenyl, and methylphenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-Amino-N-mesityl-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, mesityl, methoxyphenyl, and methylphenyl groups through various chemical reactions. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

3-Amino-N-mesityl-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-Amino-N-mesityl-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and chemical processes, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 3-Amino-N-mesityl-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Amino-N-mesityl-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide can be compared with other similar compounds, such as:

    Thienopyridines: Compounds with a similar thieno[2,3-b]pyridine core but different substituents.

    Amino-substituted compounds: Compounds with amino groups attached to different positions on the core structure.

    Mesityl-substituted compounds: Compounds with mesityl groups attached to different positions on the core structure.

    Methoxyphenyl-substituted compounds: Compounds with methoxyphenyl groups attached to different positions on the core structure.

    Methylphenyl-substituted compounds: Compounds with methylphenyl groups attached to different positions on the core structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

443740-47-4

Molecular Formula

C31H29N3O2S

Molecular Weight

507.6g/mol

IUPAC Name

3-amino-4-(2-methoxyphenyl)-6-(4-methylphenyl)-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C31H29N3O2S/c1-17-10-12-21(13-11-17)24-16-23(22-8-6-7-9-25(22)36-5)26-27(32)29(37-31(26)33-24)30(35)34-28-19(3)14-18(2)15-20(28)4/h6-16H,32H2,1-5H3,(H,34,35)

InChI Key

WBIAZJBHCROGNM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4OC)C(=C(S3)C(=O)NC5=C(C=C(C=C5C)C)C)N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CC=C4OC)C(=C(S3)C(=O)NC5=C(C=C(C=C5C)C)C)N

Origin of Product

United States

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